Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Lipophilicity modulation azaspiro[3.3]heptane logD

Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 936850-12-3) is a Boc-protected spirocyclic amine belonging to the oxetane-azetidine 'Compact Module' family advanced by Carreira and coworkers. With molecular formula C₁₂H₂₁NO₃ and molecular weight 227.30 g/mol, it features a rigid spiro[3.3]heptane core wherein a 3,3-dimethyl-substituted oxetane ring is fused to an N-Boc-azetidine at a quaternary spiro carbon.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 936850-12-3
Cat. No. B2700907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
CAS936850-12-3
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC1(COC12CN(C2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-6-12(7-13)11(4,5)8-15-12/h6-8H2,1-5H3
InChIKeyOROYAGCOSGRUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 3,3-Dimethyl-1-Oxa-6-Azaspiro[3.3]heptane-6-Carboxylate (CAS 936850-12-3): A Spirocyclic Oxetane-Azetidine Building Block for Medicinal Chemistry Procurement


Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 936850-12-3) is a Boc-protected spirocyclic amine belonging to the oxetane-azetidine 'Compact Module' family advanced by Carreira and coworkers [1]. With molecular formula C₁₂H₂₁NO₃ and molecular weight 227.30 g/mol, it features a rigid spiro[3.3]heptane core wherein a 3,3-dimethyl-substituted oxetane ring is fused to an N-Boc-azetidine at a quaternary spiro carbon . The compound is a white crystalline solid (mp 125–128 °C, purity ≥95% from commercial sources) that serves as a protected intermediate for downstream elaboration — the Boc group enables orthogonal deprotection to liberate the secondary amine for further functionalization . Its 1-oxa (rather than 2-oxa) regioisomeric orientation distinguishes it from the more extensively studied 2-oxa-6-azaspiro[3.3]heptane morpholine bioisostere, conferring distinct geometric and electronic properties relevant to structure-based design [1].

Why Morpholine, Piperazine, or Unsubstituted Spiro Analogs Cannot Simply Replace Tert-Butyl 3,3-Dimethyl-1-Oxa-6-Azaspiro[3.3]heptane-6-Carboxylate


Spirocyclic oxetane-azetidine building blocks are not fungible with their monocyclic counterparts (morpholine, piperazine) or even with other spiro[3.3]heptane regioisomers. The 3,3-dimethyl substitution on the oxetane ring introduces steric bulk that alters conformational preferences and modulates the basicity of the adjacent azetidine nitrogen through inductive and through-space effects [1]. The 1-oxa (vs. 2-oxa) regioisomeric orientation places the ether oxygen directly attached to the spiro carbon, changing the distance and vector of the hydrogen-bond acceptor relative to the amine — the oxygen lone pair in 2-oxa-6-azaspiro[3.3]heptane is positioned approximately 1.3 Å further out than in morpholine, whereas the 1-oxa geometry produces a distinct spatial presentation [2]. Furthermore, the class-level evidence shows that azaspiro[3.3]heptanes reduce logD₇.₄ by up to −1.0 log unit relative to morpholines and piperazines, while simultaneously improving aqueous solubility by 4- to >4000-fold versus gem-dimethyl analogs [3][4]. These multidimensional property shifts mean that substituting a generic morpholine or an unsubstituted spiro analog into a lead series predictably alters permeability, metabolic clearance, and target engagement — rendering simple one-to-one replacement without experimental validation scientifically unsound for procurement decisions [3].

Quantitative Differentiation Evidence: Tert-Butyl 3,3-Dimethyl-1-Oxa-6-Azaspiro[3.3]heptane-6-Carboxylate vs. Closest Analogs and Alternatives


logD₇.₄ Reduction vs. Morpholine and Piperazine Bioisosteres

In a systematic analysis by Degorce et al. (2019), replacing morpholine, piperidine, or piperazine moieties with azaspiro[3.3]heptanes — the core scaffold of the target compound — lowered the measured logD₇.₄ by as much as −1.0 log unit across multiple chemotypes [1]. This logD reduction occurs despite the net addition of one carbon atom and is attributed to increased basicity of the spirocyclic amine [1]. The target compound, bearing a 3,3-dimethyl-1-oxa substitution pattern, represents a specific member of this class; the dimethyl groups contribute additional steric shielding of the azetidine nitrogen, which further modulates the apparent lipophilicity relative to unsubstituted spiro analogs (e.g., CAS 1223573-41-8, tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, MW 199.25) [2]. A lower logD₇.₄ is desirable for reducing phospholipidosis risk, decreasing hERG binding, and improving oral absorption predictability.

Lipophilicity modulation azaspiro[3.3]heptane logD bioisostere medicinal chemistry

Aqueous Solubility Enhancement Potential vs. Gem-Dimethyl Counterparts

The landmark study by Wuitschik et al. (2010) established that substituting a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor of 4 to >4000, depending on structural context [1]. The target compound incorporates both structural elements: an oxetane ring (providing polarity and hydrogen-bond acceptor capacity) and a gem-dimethyl substitution at the oxetane 3-position (providing steric bulk and metabolic shielding). In the related spirocyclic oxetane series studied by Carreira (2008), the oxetane-containing spiro compound 2 (2-oxa-6-azaspiro[3.3]heptane) exhibited intrinsic solubility of 24,000 μg/mL vs. only 290 μg/mL for its direct gem-dimethyl counterpart 17 — an 83-fold enhancement [2]. While the target compound's 1-oxa regioisomeric orientation and 3,3-dimethyl substitution differentiate it from compound 2, the class-level principle that oxetane incorporation dramatically enhances aqueous solubility over fully saturated analogs is well-established [1][2].

Aqueous solubility oxetane gem-dimethyl bioisostere physicochemical property optimization

Metabolic Stability Advantage in Human and Mouse Liver Microsomes vs. Morpholine and Carbonyl Analogs

Carreira and coworkers (2008) directly compared human and mouse liver microsomal intrinsic clearance (Cl_int, μL/min/mg) across a panel of spiro-oxetanes, gem-dimethyl analogs, and carbonyl counterparts [1]. In the azetidine series, both gem-dimethyl and oxetane derivatives exhibited remarkable resistance to oxidative degradation [1]. The 2-oxa-6-azaspiro[3.3]heptane (compound 2) showed Cl_int of 3/7 μL/min/mg (human/mouse), compared to morpholine (compound 1) at 9/8 μL/min/mg — representing a 3-fold lower human microsomal clearance [1]. By contrast, carbonyl-containing ketoamine analogs (compounds 10–13) were rapidly degraded, with Cl_int values reaching 120–580 μL/min/mg [1]. The target compound, with its 3,3-dimethyl-oxetane motif, is expected to exhibit similarly low oxidative clearance based on the class-wide observation that azetidine-based spirocycles resist microsomal oxidation, though direct experimental confirmation for this specific derivative is not published [1].

Metabolic stability intrinsic clearance liver microsomes oxetane spiroazetidine

Basicity (pKa) Modulation and pH Stability Profile vs. Gem-Dimethyl and Morpholine Comparators

The Carreira 2008 dataset demonstrates that spirocyclic oxetane incorporation systematically reduces azetidine/amine pKa by 1.3–3.9 units compared to the corresponding gem-dimethyl analogs [1]. For example, oxetane spiro compound 2 exhibits pKa = 8.0 vs. pKa = 9.6 for gem-dimethyl 17 (ΔpKa = −1.6) [1]. The spiro-oxetane azetidines are also considerably less basic than their monocyclic counterparts: α-oxetanes 6 and 7 show ΔpKa = −3.3 relative to piperidine 8 [1]. The target compound's 3,3-dimethyl substitution introduces additional inductive effects that are expected to further modulate the azetidine pKa. Critically, all oxetane-containing spiro compounds in the study were found to be chemically stable across pH 1–10, with no ring-opening degradation observed [1]. This contrasts with morpholine, which undergoes oxidative metabolism via non-CYP enzyme systems, as documented for at least eight marketed morpholine-containing drugs [2].

pKa modulation azetidine basicity chemical stability oxetane inductive effect

Fraction sp³ (Fsp³) Character and Three-Dimensional Topology vs. Planar Aromatic Bioisosteres

The spiro[3.3]heptane core represents one of the most compact, sp³-rich scaffolds available for medicinal chemistry. The target compound (C₁₂H₂₁NO₃) contains 8 sp³-hybridized carbons out of 12 total carbons, yielding Fsp³ = 0.67 . This compares favorably to the average Fsp³ of 0.36 for discovery-phase compounds reported by Lovering et al. (2009), who demonstrated that increasing Fsp³ correlates with higher probability of clinical success [1]. The related spiro[3.3]heptane scaffold has been reported with Fsp³ = 0.71 vs. 0.43 for benzene-based analogs . The target compound's 3,3-dimethyl substitution further increases steric bulk around the oxetane oxygen, enhancing shape complementarity to concave protein binding pockets while the Boc protecting group provides a synthetic handle for late-stage diversification. This three-dimensionality is a key differentiator from flat aromatic building blocks that dominate commercial screening libraries [1].

Fsp³ three-dimensionality sp3-rich scaffold clinical success probability spiro[3.3]heptane

Optimal Application Scenarios for Tert-Butyl 3,3-Dimethyl-1-Oxa-6-Azaspiro[3.3]heptane-6-Carboxylate Based on Differentiated Properties


Replacement of Morpholine in Antibacterial Oxazolidinone Lead Optimization

In linezolid-class antibacterials, the morpholine ring is a known metabolic liability subject to non-CYP oxidative degradation [1]. Gadekar et al. (2016) demonstrated that replacing the morpholine in linezolid with 2-oxa-6-azaspiro[3.3]heptane yielded analogs (e.g., compound 22) with comparable antibacterial potency (IC₅₀ 0.49–0.88 μg/mL against S. aureus, B. subtilis, E. coli, P. aeruginosa) while addressing the morpholine metabolism issue [1]. The target compound's 1-oxa-3,3-dimethyl variant offers a sterically differentiated alternative to the 2-oxa scaffold — the 3,3-dimethyl groups may further shield the oxetane ring from epoxide hydrolase-mediated opening, a known metabolic pathway for spiro-oxetanes [2], while the 1-oxa orientation presents the hydrogen-bond acceptor at a distinct vector for probing ribosomal A-site pocket interactions with potentially altered selectivity profiles.

logD Reduction in CNS-Penetrant Lead Series Without Introducing Hydrogen-Bond Donors

Degorce et al. (2019) established that azaspiro[3.3]heptanes reduce logD₇.₄ by up to −1.0 log unit compared to morpholines and piperazines, counterintuitively achieving this while adding a carbon atom [3]. For CNS drug discovery programs where high logD drives hERG binding, phospholipidosis, and excessive tissue distribution, the target compound's scaffold provides a means to lower lipophilicity without introducing additional hydrogen-bond donors (which would penalize CNS permeability). The 3,3-dimethyl substitution adds conformational constraint that may reduce the entropic penalty of target binding while the Boc protecting group allows late-stage diversification after scaffold incorporation. This application is particularly relevant for GPCR and ion channel targets where morpholine/piperazine motifs are prevalent but logD optimization is critical.

Solubility-Challenged Lead Series Requiring Gem-Dimethyl Bioisosteric Replacement

Wuitschik et al. (2010) demonstrated that substituting a gem-dimethyl group with an oxetane increases aqueous solubility by 4- to >4000-fold [4]. In the direct spirocyclic comparison from Carreira (2008), the oxetane spiro compound 2 showed 83-fold higher solubility than its gem-dimethyl counterpart 17 (24,000 vs. 290 μg/mL) [5]. For lead series where a gem-dimethyl substituent contributes to target affinity but causes solubility-limited absorption or formulation difficulties, the target compound's 3,3-dimethyl-oxetane motif offers a unique solution: the oxetane oxygen provides polarity for solubility while the dimethyl groups retain the steric bulk required for target engagement. This 'polar steric bulk' strategy is not achievable with simple morpholine or piperazine replacements and represents a specific procurement rationale for this building block.

Diversity-Oriented Synthesis and Fragment-Based Library Design Using sp³-Rich Scaffolds

The 'Escape from Flatland' paradigm (Lovering et al., 2009) correlates higher Fsp³ with improved clinical success probability [6]. The target compound's Fsp³ of 0.67 significantly exceeds both the discovery-phase average (0.36) and the benzene analog (0.43) [6]. Its Boc-protected secondary amine provides a single-point diversification handle for parallel library synthesis via amide bond formation, urea synthesis, or sulfonamide coupling after deprotection. The 3,3-dimethyl substitution ensures that library members explore a distinct region of three-dimensional chemical space compared to libraries built on unsubstituted spiro cores, reducing the likelihood of IP overlap with existing spirocyclic patent estates. This makes the compound a strategically valuable building block for fragment-based screening library construction.

Quote Request

Request a Quote for Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.